酸-PEG5-NHS酯

描述

Acid-PEG5-NHS ester is a PEG derivative containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

NHS-Esters are widely used to label proteins non-selectively on free amino groups . Such broad labeling can be disadvantageous because it can interfere with protein structure or function and because stoichiometry is poorly controlled . A simple method to transform NHS-esters into site-specific protein labeling on N-terminal Cys residues has been described .Molecular Structure Analysis

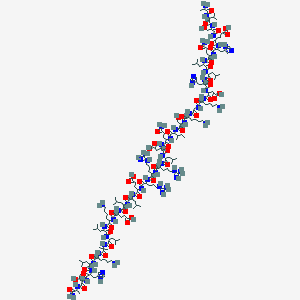

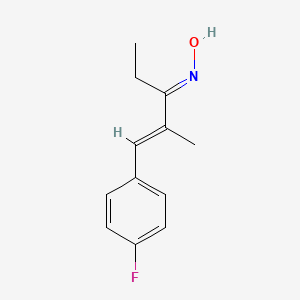

The molecular formula of Acid-PEG5-NHS ester is C18H29NO11 . The molecular weight is 435.4 g/mol . The IUPAC name is 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .Chemical Reactions Analysis

Acid-PEG5-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

The molecular weight of Acid-PEG5-NHS ester is 435.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 11 . The rotatable bond count is 20 . The exact mass is 435.17406074 g/mol . The topological polar surface area is 147 Ų .科学研究应用

RNA和寡核苷酸的聚乙二醇化

酸PEG5-NHS酯用于聚乙二醇化,这是一种寡核苷酸后合成修饰的方法。这种技术对于将染料、标记、肽和大分子等分子实体连接到寡核苷酸中是必不可少的(Bethge & Vonhoff, 2020)。

水凝胶中的细胞相互作用增强

酸PEG5-NHS酯,特别是丙烯酸酯-PEG-N-羟基琥珀酰亚胺(Acr-PEG-NHS),被广泛用于功能化PEG水凝胶中的生物活性因子。这些修饰对于改善生物活性水凝胶中的细胞粘附和扩展至关重要(Browning et al., 2013)。

靶向细胞成像

在细胞成像领域,酸PEG5-NHS酯被用于制备靶向荧光细胞成像探针。这种应用对于活细胞荧光成像至关重要(Kim et al., 2016)。

蛋白药物修饰

该酯参与了药用蛋白质(如牛乳铁蛋白)的氨基基团修饰,以创建具有改进治疗性能的蛋白质药物(Kato et al., 2010)。

蛋白质的位点特异性PEG化

酸PEG5-NHS酯有助于对蛋白质(如骨形成蛋白-2)进行位点特异性PEG化,这对于维持治疗性蛋白质的生物活性至关重要(Hu & Sebald, 2011)。

pH响应性药物递送

该酯用于开发用于pH响应性药物递送的纳米水凝胶。这在控制药物释放和靶向癌症治疗方面具有重要意义(Farzanfar et al., 2021)。

生物制药品质控制

在生物制药品中,酸PEG5-NHS酯在PEG化过程中发挥作用,这对于提高活性肽或蛋白质的生物利用度至关重要(Crafts et al., 2016)。

纳米颗粒的合成和表征

该酯在合成和表征用于各种生物应用的纳米颗粒中起着重要作用,包括硅量子点的形成(Zhang et al., 2017)。

肽和蛋白质的功能化

酸PEG5-NHS酯用于肽和蛋白质上的高效化学选择性氨基-硫醇钉扎。这对于设计功能性生物共轭物至关重要(Silva et al., 2021)。

水凝胶的形成和生物医学应用

该酯用于氧酯介导的化学连接以形成聚合物水凝胶。这些水凝胶在伤口愈合、组织修复、药物递送和组织工程中具有应用(Strehin et al., 2013)。

增强乳化特性

酸PEG5-NHS酯有助于修改聚乙二醇脂肪酸酯,增强其乳化特性。这在工业中对于界面性质至关重要(Ortiz-Collazos et al., 2016)。

蛋白质的荧光标记

该酯用于蛋白质的NHS酯介导衍生化中,这是生物化学和分析应用中至关重要的技术(Nanda & Lorsch, 2014)。

与功能性聚合物的PEG化

酸PEG5-NHS酯参与了与设计用于肽/蛋白质修饰的功能性聚合物的PEG化过程。这在制药和材料科学中具有应用(Chenal et al., 2011)。

共聚物薄膜的热刻蚀

酯在基于原子力显微镜的热刻蚀中用于共聚物薄膜上的生物共轭。这在表面化学和材料工程中有应用(Duvigneau et al., 2008)。

多功能NHS酯的合成

酸-PEG5-NHS酯是高度多功能NHS酯合成的一部分,对于肽合成、生物共轭化学和材料科学至关重要(Barré等,2016)。

医用粘合剂的开发

酯被用于开发可注射和自愈合医用粘合剂,用于伤口封闭,这是医疗保健和医疗技术的重要进展(Sun et al., 2020)。

蛋白质组学中的化学交联

酸-PEG5-NHS酯用于蛋白质组学中的化学交联。这种应用对于理解蛋白质相互作用和结构至关重要(Kalkhof & Sinz, 2008)。

可注射水凝胶的开发

酯在开发具有双氧化还原响应性的可注射水凝胶中起着关键作用,这在药物传递和刺激响应药物释放中具有潜在应用(Gong et al., 2017)。

作用机制

Target of Action

The primary targets of Acid-PEG5-NHS ester are primary amines . These are found in various biological molecules such as proteins and amine-modified oligonucleotides . The compound interacts with these targets to form stable amide bonds .

Mode of Action

Acid-PEG5-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The Acid-PEG5-NHS ester is often used for low-resolution 3-D studies of protein structure and protein interaction analysis . It forms stable amide bonds with primary amines, enabling the connection of different moieties, each containing free amines . This can affect various biochemical pathways depending on the specific proteins or molecules being linked.

Pharmacokinetics

The hydrophilic PEG spacer in Acid-PEG5-NHS ester increases solubility in aqueous media . This property can enhance the bioavailability of the compound. Furthermore, the dPEG® itself provides benefits such as decreased immunogenicity, protection from proteolysis, increased hydrodynamic volume, and increased serum half-life .

Result of Action

The result of the action of Acid-PEG5-NHS ester is the formation of stable amide bonds with primary amines . This allows for the conjugation of two different moieties, each containing free amines . The compound can be used to modify the surface properties of the molecule to which it is conjugated .

Action Environment

The action of Acid-PEG5-NHS ester can be influenced by environmental factors. For instance, the compound is sensitive to light and temperature . For optimal use, the material should always be kept under low-temperature, dry conditions, and away from light . Handling the material under inert gas can improve its stability .

未来方向

属性

IUPAC Name |

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMACGMMKGUAJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)